molecular formula C8H18N2 B8317779 1-Methyl-2-isopropylhexahydropyrimidine

1-Methyl-2-isopropylhexahydropyrimidine

Cat. No.: B8317779
M. Wt: 142.24 g/mol
InChI Key: FQYGZLVGCCOGSD-UHFFFAOYSA-N
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Description

1-Methyl-2-isopropylhexahydropyrimidine is a six-membered heterocyclic compound with a pyrimidine core, where two nitrogen atoms are positioned at the 1 and 3 ring positions. The molecule is fully saturated (hexahydro-) and substituted with a methyl group at position 1 and an isopropyl group at position 2. While direct literature on this specific compound is sparse, comparisons with structurally analogous hexahydropyrimidine derivatives provide critical insights into its behavior.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1-methyl-2-propan-2-yl-1,3-diazinane

InChI

InChI=1S/C8H18N2/c1-7(2)8-9-5-4-6-10(8)3/h7-9H,4-6H2,1-3H3

InChI Key

FQYGZLVGCCOGSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1NCCCN1C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexahydropyrimidine derivatives are widely studied for their biological and chemical utility. Below is a detailed comparison of 1-methyl-2-isopropylhexahydropyrimidine with three structurally related compounds from patented syntheses (Examples 8, 9, and 10 in ), focusing on substituents, synthetic routes, and spectroscopic properties.

Table 1: Structural and Spectroscopic Comparison

Compound Name Substituents (Positions) Key ¹H NMR Peaks (ppm) IR Peaks (cm⁻¹) Synthesis Reagents
This compound -CH₃ (1), -CH(CH₃)₂ (2) Not reported in evidence Not reported in evidence Inferred: Alkylation agents
Compound 8 -COCH₃ (1), -NO-NH- (2), -CH₂-THF (3) 1.57–1.77 (m), 2.32 (s, CH₃), 3.67–3.98 (m) 1706 (C=O), 1569 (N–O) Acetyl chloride, NaH, acetonitrile
Compound 9 -COCH(CH₃)₂ (1), -NO-NH- (2), -CH₂-THF (3) 1.12 (d, J=6.6), 3.16 (septet, J=6.6) 1706 (C=O), 1566 (N–O) Isobutanoyl chloride, NaH
Compound 10 -COCH₃ (1), -NO-NH- (2), -CH₂-Me-THF (3) *Partial 2.32 (s, CH₃), 3.66–4.00 (m) 1706 (C=O), 1237 (C–O) Acetyl chloride, NaH

Key Observations

Substituent Effects: The absence of a nitroimino (-NO-NH-) group in this compound differentiates it from Compounds 8–10.

Synthetic Methodology :

  • Compounds 8–10 are synthesized via acylation of a hexahydropyrimidine precursor using sodium hydride (NaH) and acyl chlorides in acetonitrile . A similar route may apply to this compound, substituting alkyl halides for acylation reagents.

Spectroscopic Signatures: The methyl group in Compound 8 (δ 2.32 ppm) and Compound 10 aligns with typical CH₃ protons adjacent to carbonyls. In contrast, the isopropyl group in the target compound would exhibit characteristic doublets (δ ~1.0–1.2 ppm) and septets (δ ~2.5–3.5 ppm) in ¹H NMR. IR peaks at ~1706 cm⁻¹ in Compounds 8–10 correspond to carbonyl stretching, absent in the non-acylated target compound.

Research Implications

While this compound lacks the functional complexity of its nitroimino-containing analogs, its simpler structure may offer advantages in stability and synthetic accessibility. Further studies could explore its utility as a scaffold for derivatization or as a ligand in coordination chemistry, leveraging its steric profile.

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